molecular formula C11H17NO2 B13046067 (1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL

Cat. No.: B13046067
M. Wt: 195.26 g/mol
InChI Key: YJLGGNXKKIPDFU-LDYMZIIASA-N
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Description

(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic resolution. These methods are designed to produce large quantities of the compound with high enantiomeric purity, which is essential for its use in pharmaceuticals and other applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It may modulate the activity of sodium channels or other ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL: This enantiomer has different stereochemistry and may exhibit different biological activity.

    (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: Lacks the methyl group, which may affect its reactivity and binding properties.

    (1S,2R)-1-Amino-1-(3-methylphenyl)propan-2-OL: Lacks the methoxy group, influencing its chemical and biological properties.

Uniqueness

The unique combination of the methoxy and methyl groups in (1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11-/m1/s1

InChI Key

YJLGGNXKKIPDFU-LDYMZIIASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H]([C@@H](C)O)N)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)OC

Origin of Product

United States

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